molecular formula C12H16N2O B1587638 6-Methoxygramine CAS No. 62467-65-6

6-Methoxygramine

Cat. No. B1587638
CAS RN: 62467-65-6
M. Wt: 204.27 g/mol
InChI Key: MGXIQKFKOYJROW-UHFFFAOYSA-N
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Description

6-Methoxygramine is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 . It is an off-white crystalline powder that forms a colorless, clear solution when dissolved 1% in ethanol or chloroform .


Molecular Structure Analysis

The molecular structure of 6-Methoxygramine consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The detailed structural analysis is not available in the search results.


Physical And Chemical Properties Analysis

6-Methoxygramine has a melting point of 92-96 °C . Other physical and chemical properties such as boiling point, density, and solubility are not available in the search results.

Scientific Research Applications

6-Methoxygramine: A Comprehensive Analysis of Scientific Research Applications

Parkinson’s Disease Research: 6-Methoxygramine has been identified as a mitochondrial oxidase inhibitor used in animal models of Parkinson’s disease. It is known for its selectivity for mitochondria without penetrating the blood-brain barrier, making it a valuable compound for studying neurodegenerative diseases .

Medicinal Chemistry: In the field of medicinal chemistry, 6-Methoxygramine is part of ongoing research to optimize pharmacokinetics and bioavailability. It serves as a potential pharmacophore in the design of hybrid molecules aimed at enhancing therapeutic efficacy .

Neuroprotection Studies: The compound’s role in neuroprotection is under investigation, particularly in models that simulate conditions like Parkinson’s disease. Researchers are exploring its capacity to protect neuronal structures from oxidative damage and degeneration .

Oxidative Stress Analysis: 6-Methoxygramine is utilized in studies examining oxidative stress, a critical factor in various neurodegenerative disorders. Its ability to inhibit specific mitochondrial enzymes is crucial for understanding the mechanisms of oxidative damage .

Neurotoxicity Research: The compound is also used to understand neurotoxicity and its effects on brain regions such as the substantia nigra, which is significantly affected in Parkinson’s disease .

Neuroinflammation Research: Research into neuroinflammation, another key aspect of neurodegenerative diseases, employs 6-Methoxygramine to study the inflammatory responses within the central nervous system .

properties

IUPAC Name

1-(6-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-14(2)8-9-7-13-12-6-10(15-3)4-5-11(9)12/h4-7,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXIQKFKOYJROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402132
Record name 6-Methoxygramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxygramine

CAS RN

62467-65-6
Record name 6-Methoxygramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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